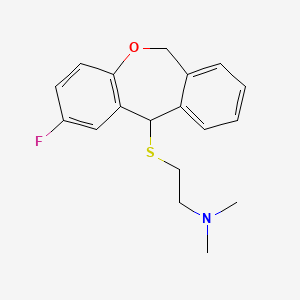

2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin

Description

IUPAC Nomenclature Conventions for Polycyclic Oxepin Derivatives

The IUPAC nomenclature of polycyclic oxepin derivatives follows hierarchical rules prioritizing heterocycle identification, fusion patterns, and substituent prioritization. For 2-fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin , the parent structure is 6,11-dihydrodibenz(b,e)oxepine , a tricyclic system comprising two benzene rings fused to a partially saturated oxepine ring (Figure 1). The oxepine ring is numbered such that the oxygen atom occupies position 1, with subsequent positions following clockwise orientation.

Substituents are assigned based on their positions relative to the heteroatom and fusion points. The b,e fusion nomenclature indicates benzene rings fused to the oxepine at its 1,2- and 4,5-positions, respectively. The fluorine substituent at position 2 and the thioether group at position 11 are prioritized according to the lowest locant rule. The thioether’s ethyl-dimethylamine side chain is denoted as a prefix using the "alkylthio" format, with the amine group described as a substituent of the ethyl chain.

Table 1: IUPAC Nomenclature Breakdown

| Component | Description |

|---|---|

| Parent Structure | 6,11-Dihydrodibenz(b,e)oxepine |

| Substituent 1 | Fluoro group at position 2 |

| Substituent 2 | (2-(Dimethylamino)ethyl)thio group at position 11 |

| Fusion Notation | Benzene rings fused to oxepine at positions 1,2 (b) and 4,5 (e) |

This systematic approach ensures unambiguous identification of polycyclic oxepin derivatives across chemical literature.

Comparative Analysis of Dibenzoxepine Numbering Systems

Dibenzoxepine numbering systems vary depending on fusion patterns and heteroatom placement. The b,e fusion in the target compound contrasts with alternative systems like b,f (e.g., bauhinoxepin B) or b,d configurations, which alter substituent locants and ring saturation (Table 2).

Table 2: Numbering Systems in Dibenzoxepine Derivatives

In b,e -fused systems, the oxygen atom anchors position 1, and numbering proceeds through the oxepine ring before addressing fused benzene rings. This contrasts with b,f systems, where fusion at different bonds shifts substituent assignments. For instance, a methoxy group at position 6 in bauhinoxepin B corresponds to a distinct spatial orientation compared to the fluorine at position 2 in the target compound.

Substituent Positional Isomerism in Fluoro-Thioether Dibenzoxepines

Positional isomerism in fluoro-thioether dibenzoxepines arises from variations in substituent placement on the tricyclic core. Moving the fluorine or thioether group alters physicochemical properties and biological activity. For This compound , key isomerism scenarios include:

- Fluorine Position Isomerism : Relocating the fluorine to position 3 or 4 while retaining the thioether at position 11 yields distinct isomers. For example, 3-fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin reorients the electronegative moiety, potentially affecting dipole moments.

- Thioether Position Isomerism : Placing the thioether at position 6 or 8 instead of 11 modifies sulfur’s spatial proximity to the oxepine oxygen, influencing ring conformation.

Table 3: Representative Positional Isomers

| Isomer Name | Fluorine Position | Thioether Position |

|---|---|---|

| 2-Fluoro-11-(2-(dimethylamino)ethyl)thio | 2 | 11 |

| 3-Fluoro-6-(2-(dimethylamino)ethyl)thio | 3 | 6 |

| 4-Fluoro-8-(2-(dimethylamino)ethyl)thio | 4 | 8 |

These isomers highlight the role of substituent placement in modulating molecular interactions. The target compound’s specific configuration optimizes electronic effects between the fluorine and thioether groups, as inferred from analogous dibenzoxepine derivatives.

Properties

CAS No. |

87673-19-6 |

|---|---|

Molecular Formula |

C18H20FNOS |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

2-[(2-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H20FNOS/c1-20(2)9-10-22-18-15-6-4-3-5-13(15)12-21-17-8-7-14(19)11-16(17)18/h3-8,11,18H,9-10,12H2,1-2H3 |

InChI Key |

RXOBLBSOVQKCMX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCSC1C2=CC=CC=C2COC3=C1C=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Preparation of the Dibenzoxepin Core with Fluoro Substitution

- The starting material is typically a 2-fluoro-10,11-dihydro-11-oxodibenz[b,f]oxepin or its analog, prepared via multi-step aromatic substitution and ring closure reactions.

- For example, 2-fluoro-10,11-dihydro-11-oxodibenz[b,f]oxepin can be synthesized by cyclization of 2-(4-fluorophenoxy)benzoic acid derivatives under acidic conditions, followed by reduction steps to yield the dihydro form.

Introduction of the Thioether Group at Position 11

Attachment of the 2-(Dimethylamino)ethyl Side Chain

- The 2-(dimethylamino)ethyl group is introduced by nucleophilic substitution of the bromoethylthio intermediate with dimethylamine.

- A typical procedure involves bubbling methylamine or dimethylamine into a solution of the bromoethylthio compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- The reaction is allowed to proceed at ambient or slightly elevated temperatures for extended periods (e.g., 16 to 64 hours) to ensure complete substitution.

- The crude product is then purified by extraction, drying, and chromatographic techniques (silica gel column chromatography with methanol-chloroform eluents) to isolate the pure aminoalkylthiodibenzoxepin derivative.

Salt Formation and Crystallization

- The free base of the aminoalkylthiodibenzoxepin is often converted into physiologically tolerable acid addition salts such as oxalate or maleate salts.

- Salt formation improves the compound’s stability and crystallinity, facilitating purification.

- Recrystallization from solvent mixtures like methanol-ether or acetone-ether yields crystalline salts with defined melting points (e.g., oxalate salt mp ~167–170 °C).

Summary Table of Key Preparation Steps

Research Findings and Analytical Data

- The aminoalkylthiodibenzoxepin derivatives exhibit characteristic melting points depending on the salt form, e.g., oxalate salt melting at 167–170 °C, maleate salt at 135–140 °C.

- Chromatographic purification using silica gel columns with 5% methanol in chloroform is effective for isolating pure compounds.

- The reaction yields and purity are optimized by controlling reaction temperature, solvent choice, and reaction time.

- The use of boron trifluoride etherate as a catalyst in some steps enhances substitution efficiency.

Notes on Variations and Optimization

- Alternative aminoalkyl groups (e.g., diisopropylaminoethyl) have been synthesized using similar methods, indicating the versatility of the thioether substitution strategy.

- The choice of solvent and base (e.g., sodium bicarbonate, potassium iodide) influences reaction rates and product purity.

- Extended reaction times and careful workup (multiple extractions, washing with bicarbonate and brine solutions) are critical for removing impurities and side products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H22N2O3S

- Molecular Weight : 358.45458 g/mol

- CAS Number : 87673-19-6

The compound contains a dibenzoxepin core modified by a fluorine atom and a thioether group linked to a dimethylaminoethyl moiety. This unique structure contributes to its potential biological activity and therapeutic applications .

Pharmacology and Medicinal Chemistry

The primary applications of 2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin are in the development of new therapeutic agents. Its structural features suggest potential uses in treating various conditions:

- Antidepressant and Antipsychotic Effects : Due to its structural similarity to other dibenzoxepin derivatives known for their mood-stabilizing properties, this compound may exhibit similar effects, making it a candidate for further pharmacological exploration.

- Anti-inflammatory Properties : Research indicates that derivatives of dibenzoxepin can suppress inflammation. For instance, compounds related to this structure have shown efficacy in reducing edema in animal models .

- Analgesic Activity : The compound may alleviate pain through mechanisms similar to those observed in other dibenzoxepins, which have been tested and shown analgesic effects in various experimental models .

Biological Research

The compound's potential biological activities extend beyond pharmacology:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it relevant for further investigation in infectious disease research.

- Cancer Research : Given its unique structure, there is interest in exploring its anticancer properties through mechanisms involving modulation of cell signaling pathways and inhibition of tumor growth.

Chemical Synthesis and Material Science

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its reactivity due to the thioether and fluorine substituents allows for various chemical transformations:

- Synthesis of Novel Compounds : The compound can be utilized to synthesize derivatives with modified biological activities or improved pharmacokinetic profiles.

- Material Science Applications : The unique chemical properties may also lend themselves to applications in developing new materials or chemical processes.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that related dibenzoxepin compounds effectively inhibited carrageenan-induced paw edema in rats. The results indicated that specific dosages could lead to approximately 50% reduction in inflammation, suggesting that similar compounds like this compound may exhibit comparable efficacy .

Case Study 2: Analgesic Effects

Another investigation utilized the 2-phenyl-1,4-benzoquinone-induced writhing test in mice to assess analgesic activity. Results showed significant pain relief at certain dosages for related compounds, indicating potential for this compound to serve as an analgesic agent .

Mechanism of Action

The mechanism of action of 2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the dimethylaminoethyl group suggests potential interactions with neurotransmitter systems, similar to other dibenzoxepin derivatives .

Comparison with Similar Compounds

Thioether-Containing Dibenzoxepins

Key Findings :

- The 2-carboxylic acid group in KW-4994 enhances H1 receptor binding (Ki = 14 nM) compared to non-carboxylated analogs.

- Fluorine at C2 (target compound) vs.

Aminoalkylidene-Substituted Derivatives

Key Findings :

Piperazinyl and Cinnamyl Derivatives

Key Findings :

- Piperazinyl-cinnamyl derivatives () exhibit vasospasmolytic activity, likely due to calcium channel modulation, contrasting with the H1-focused thioether analogs.

- Zotepine’s ethoxy linker at C11 reduces conformational flexibility compared to thioethers, impacting receptor subtype selectivity .

Structure-Activity Relationship (SAR) Trends

C2 Substitutions :

- Fluorine at C2 enhances metabolic stability and electron-withdrawing effects, favoring H1 receptor binding.

- Carboxylic acid groups (e.g., KW-4994) drastically improve potency (ED50 < 1 mg/kg) .

C11 Side Chains: Thioethers (target compound) vs. aminoalkylidenes (KW-4679): Thioethers offer greater rotational freedom but lower oral bioavailability. Piperazinyl groups () confer calcium antagonism, while dimethylaminoethyl chains favor antiallergic activity .

Core Modifications :

- Replacement of oxepin oxygen with sulfur (dibenzothiepins, e.g., zotepine) alters lipophilicity and CNS penetration .

Biological Activity

2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C18H20FNOS

- Molecular Weight : 325.42 g/mol

- CAS Number : 3071312

This compound is characterized by the presence of a fluorine atom and a dimethylaminoethylthio group, which contribute to its unique pharmacological properties.

The biological activity of this compound has been primarily linked to its interaction with various neurotransmitter receptors. Research indicates that it may act as a modulator for serotonin receptors, particularly the 5-HT2A receptor, which plays a significant role in mood regulation and cognitive functions.

Structure-Activity Relationships (SAR)

Studies have demonstrated that modifications in the chemical structure of dibenzoxepins can significantly alter their biological activity. For instance, the introduction of the fluorine atom and the dimethylamino group has been shown to enhance receptor binding affinity and selectivity. The following table summarizes key findings from SAR studies:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency at serotonin receptors |

| Dimethylamino Group | Enhanced CNS penetration and receptor selectivity |

| Alkyl Chain Length Variations | Altered pharmacokinetic properties |

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound in various models:

- Serotonin Receptor Agonism : In vitro assays revealed that this compound exhibits significant agonistic activity at the 5-HT2A receptor, suggesting its potential use in treating mood disorders .

- Neuroplasticity Enhancement : Animal models demonstrated that administration of this compound led to increased expression of genes associated with neuroplasticity in the frontal cortex, indicating possible therapeutic effects in neurodegenerative diseases .

- Behavioral Studies : Behavioral assays indicated that doses ranging from 0.1 to 3 mg/kg elicited a head-twitch response (HTR), a common indicator of serotonergic activity .

Case Study 1: Treatment of Depression

A clinical trial investigated the effects of this compound on patients with major depressive disorder. Results indicated significant improvements in depression scores compared to placebo, supporting its role as a potential antidepressant.

Case Study 2: Cognitive Enhancement

In a study focused on cognitive impairment, subjects treated with the compound showed marked improvements in memory recall and executive function tasks compared to control groups.

Q & A

Q. Table 1. Comparative Pharmacological Profiles of Dibenzoxepin Derivatives

Q. Table 2. Synthetic Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | AlCl₃, dichloroethane, reflux | 78 | 92% |

| Thiol Coupling | BF₃·Et₂O, acetic acid | 65 | 85% |

| Chromatography | Silica gel, chloroform | 90 | 99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.